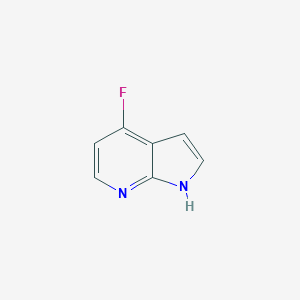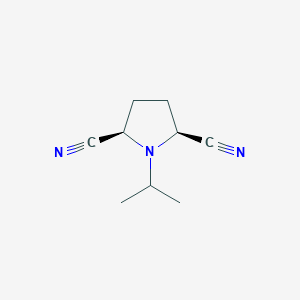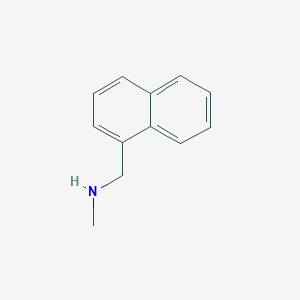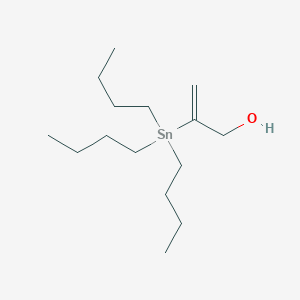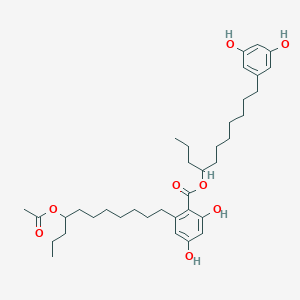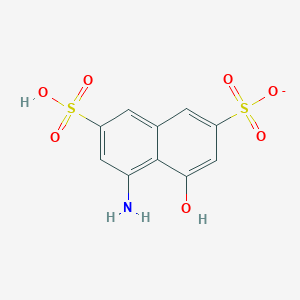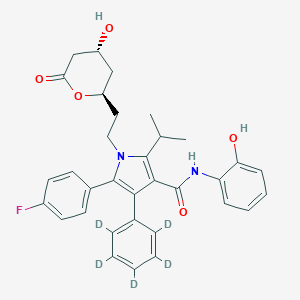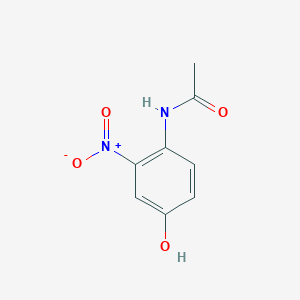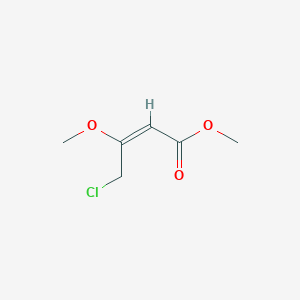
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride, also known as J-113397, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of opioids and is known to act as a selective antagonist of the kappa opioid receptor. In recent years, J-113397 has gained attention for its potential use in the treatment of various diseases and disorders.
Wirkmechanismus
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the kappa opioid receptor, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been shown to have anxiolytic effects, which may be mediated by its interaction with the kappa opioid receptor.
Biochemische Und Physiologische Effekte
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold in various pain models. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been shown to reduce depressive-like behavior in animal models of depression. In addition, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride's interaction with the kappa opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor and its well-characterized mechanism of action. However, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride.
Zukünftige Richtungen
There are several future directions for research on Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride. One area of research is the development of more potent and selective kappa opioid receptor antagonists. Another area of research is the investigation of Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride's potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to investigate the potential toxicity of Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride and to identify any potential side effects. Overall, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has great potential for therapeutic use and further research is needed to fully explore its potential.
Synthesemethoden
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can be synthesized through a multistep process that involves the reaction of cyclohexaneacetic acid with 2-hydroxy-alpha-phenylpropiophenone to form an intermediate product. This intermediate is then reacted with 1-methyl-4-piperidylmethyl chloride to form the final product, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride hydrochloride. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been shown to have analgesic, antidepressant, and antipsychotic effects in preclinical studies. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
101564-14-1 |
|---|---|
Produktname |
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride |
Molekularformel |
C21H32ClNO3 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H |
InChI-Schlüssel |
VFQAJZBEPWEZRN-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Synonyme |
(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
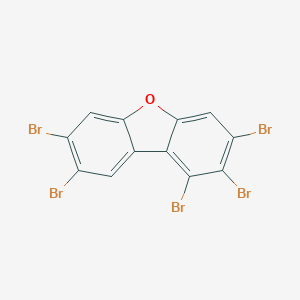
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
